3',5'-Dichloro-4'-methylphenacyl bromide
Description
3’,5’-Dichloro-4’-methylphenacyl bromide is a chemical compound with the molecular formula C9H7BrCl2O and a molecular weight of 281.96 . It is widely used in scientific research, with diverse applications including photochemistry studies, organic synthesis, and as a reagent for the modification of biomolecules.
Molecular Structure Analysis
The molecular structure of 3’,5’-Dichloro-4’-methylphenacyl bromide consists of a phenyl ring substituted with two chlorine atoms, one bromine atom, and a methyl group . The exact spatial arrangement of these substituents can be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The boiling point of 3’,5’-Dichloro-4’-methylphenacyl bromide is predicted to be 353.9±42.0 °C and its density is predicted to be 1.617±0.06 g/cm3 .Properties
IUPAC Name |
2-bromo-1-(3,5-dichloro-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHPMTBIEBZPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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